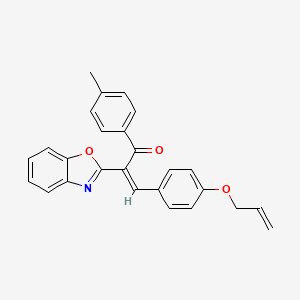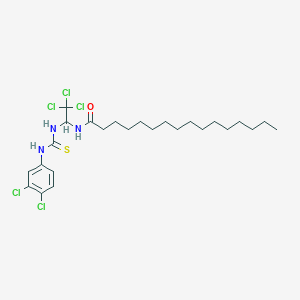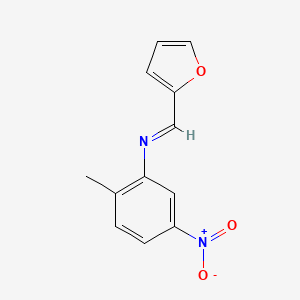
3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” is a complex organic compound that features a combination of allyloxy, benzoxazole, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Allyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Coupling Reactions: The final step involves coupling the allyloxyphenyl and benzoxazole intermediates with a 4-methylphenyl group through a condensation reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group could yield an epoxide, while reduction of the carbonyl group would produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzoxazole moiety.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
作用機序
The mechanism of action of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
- 3-(4-Methoxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
The presence of the allyloxy group in “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” distinguishes it from similar compounds, potentially offering unique reactivity and applications. This functional group can participate in additional chemical reactions, providing opportunities for further derivatization and functionalization.
特性
分子式 |
C26H21NO3 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H21NO3/c1-3-16-29-21-14-10-19(11-15-21)17-22(25(28)20-12-8-18(2)9-13-20)26-27-23-6-4-5-7-24(23)30-26/h3-15,17H,1,16H2,2H3/b22-17+ |
InChIキー |
UVASKESEGAJDKK-OQKWZONESA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980982.png)


![2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11980996.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11981006.png)
![ethyl 2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11981012.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981017.png)
![2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11981024.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11981028.png)
![9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981036.png)
![Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981045.png)
